An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core structure, combined with the reactive bromine handle, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details on relevant experimental protocols, and illustrates its central role in drug development workflows. While extensive experimental data for the core compound is limited in publicly accessible literature, this guide consolidates known information and provides context through related compounds and general methodologies.
Physicochemical Properties
Quantitative experimental data for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is not extensively reported. The following tables summarize the available information, including data for the parent compound and its common salt forms. Where experimental values are unavailable, this is noted.
Table 1: Core Compound Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₉BrN₂ | [1][2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Light yellow solid/powder | [1] |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination. |
| pKa | Not available | Requires experimental determination. |
| logP (calculated) | Not available | A calculated logP of 3.1373 is reported for the related tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate.[3] |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and DMF. Requires experimental determination. |
| Topological Polar Surface Area (TPSA) | Not available | A TPSA of 42.43 Ų is reported for the related tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate.[3] |
Table 2: Salt Forms
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride | C₈H₁₀BrClN₂ | 249.54 g/mol | 1159010-96-4[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine are not specified in the reviewed literature. However, standard methodologies can be applied.
Synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine Derivative
The following is a representative synthetic protocol for a related compound, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, which illustrates the chemical transformations involving the tetrahydronaphthyridine core.[5]
Procedure:
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A 30 mL round-bottom flask is charged with (R)-tert-butyl 5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (300.0 mg, 0.98 mmol), tetrahydrofuran (THF, 1.5 mL), and 6 M hydrochloric acid (HCl, 1.2 mL).[5]
-
The reaction mixture is stirred at room temperature for 6 hours.[5]
-
The mixture is then basified by the addition of 4 M aqueous sodium hydroxide (NaOH, 2.4 mL).[5]
-
The aqueous layer is separated and extracted with THF (1.5 mL).[5]
-
The combined organic layers are concentrated using a rotary evaporator to yield the product as a colorless solid (181.0 mg, 89% yield).[5]
-
If necessary, the product can be further purified by recrystallization from ethyl acetate (EtOAc).[5]
General Protocol for Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the dry, purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
General Protocol for logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Procedure:
-
A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Role in Drug Discovery and Development
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a crucial starting material for the synthesis of various therapeutic agents. Its utility spans multiple therapeutic areas, primarily due to the ability to introduce diverse functionalities at the bromine position via cross-coupling reactions and other transformations.
Kinase Inhibitors
The tetrahydronaphthyridine scaffold is a common feature in the design of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases. The structural rigidity of the core allows for precise orientation of substituents to interact with the kinase active site. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a key intermediate in the synthesis of these complex molecules.[4]
Central Nervous System (CNS) Agents
This compound is also utilized in the development of agents targeting the central nervous system. The nitrogen atoms in the ring system can be crucial for interactions with receptors and enzymes in the brain.[4]
HIV-1 Integrase Inhibitors
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase. These inhibitors bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[6]
Visualizations
Logical Workflow in Drug Discovery
The following diagram illustrates the logical progression from the starting material, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, to the identification of a clinical candidate.
General Synthetic Workflow
This diagram outlines a generalized synthetic pathway utilizing 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine as a key intermediate for creating diverse chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9BrN2 | CID 17750398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
